1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile
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Overview
Description
“1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
Molecular Structure Analysis
The molecular structure of “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” is complex, involving an indole group and a piperidine moiety. Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The chemical reactions involved in the formation of “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” are complex and involve multiple steps. These reactions often involve the use of transition metal catalysts and the formation of C–N and N–N bonds .
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as our compound of interest, have shown promising results in antiviral research . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
The indole nucleus is a common feature in many anticancer drugs . Therefore, our compound could potentially be used in the development of new anticancer therapies.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV.
Antioxidant Properties
Indole derivatives are known for their antioxidant properties . This means that our compound could potentially be used in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.
Future Directions
The future directions for “1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile” could involve further exploration of its potential biological activities and pharmaceutical applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-11-13-5-8-18(9-6-13)16(20)12-19-10-7-14-3-1-2-4-15(14)19/h1-4,7,10,13H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXMLOBDPNWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile |
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